molecular formula C21H19N7OS B4584360 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4584360
M. Wt: 417.5 g/mol
InChI Key: LNKPLRSWJBQBIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical reactions, starting from basic compounds such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate. These processes can yield complex molecules with high specificity and radiochemical purity, as demonstrated in the synthesis of PET agents for imaging IRAK4 enzyme in neuroinflammation, which achieved a radiochemical purity of >99% and specific activity at the end of bombardment (EOB) of 370-1110 GBq/μmol (Wang et al., 2018).

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are recognized for their privileged structure, conducive to library synthesis. This class of compounds exhibits key characteristics enabling the rapid synthesis of a wide chemical library, indicating a structured and versatile molecular framework (Gregg et al., 2007).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives with various agents demonstrates their chemical versatility. For example, 3-cyano-4,6-dimethylmercaptopyrazolo[3,4-d]pyrimidines have been shown to undergo transformations into a multitude of derivatives, highlighting the adaptability and reactivity of this core structure to different chemical conditions (Bulychev et al., 1980).

Physical Properties Analysis

The synthesis and manipulation of pyrazolo[1,5-a]pyrimidine derivatives often yield compounds with distinct physical properties, such as fluorescence or solubility, which are critical for their potential applications in biological and pharmaceutical fields. For instance, the fluorescent properties of newly synthesized pentacyclic compounds, including pyrazolo[1,5-a]pyrimidines, show strong red emission in the visible region, highlighting their potential as fluorescent markers or probes (Sheikhi-Mohammareh et al., 2023).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their ability to undergo domino reactions leading to the synthesis of novel compounds with antioxidant or anticancer properties, underscore their significance in medicinal chemistry. The versatility in functionalization allows for the creation of compounds with diverse biological activities, offering promising avenues for drug development (Sheikhi-Mohammareh et al., 2023).

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of pyrazolo[3,4-d]pyrimidines, including related structures, demonstrates the versatility of such compounds in chemical transformations. These processes involve reactions of α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines, leading to compounds with potential biological activities. The formation of thienopyrimidines through the reaction of 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide with various substrates further exemplifies the adaptability of this chemical framework in synthesizing new heterocyclic compounds with potential antimicrobial activities (B. Hildick & G. Shaw, 1971; M. Gad-Elkareem et al., 2011).

Biological Activities

Research into the antimicrobial and antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives highlights the potential of these compounds in therapeutic applications. The synthesis of novel derivatives and their evaluation against various microbial strains and viruses indicate the compound's role in developing new treatments (M. H. Bhuiyan et al., 2006; N. Saxena et al., 1990).

Anticancer Applications

The synthesis and evaluation of pyrazolopyrimidines as anticancer agents underscore the potential of this chemical scaffold in oncology. The exploration of novel pyrazolopyrimidines derivatives for their anticancer activities, particularly against HCT-116 and MCF-7 cell lines, signifies the role of these compounds in cancer research and therapy development (A. Rahmouni et al., 2016).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7OS/c1-3-27-12(2)15(10-24-27)17-7-8-23-19-16(11-25-28(17)19)20(29)26-21-14(9-22)13-5-4-6-18(13)30-21/h7-8,10-11H,3-6H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPLRSWJBQBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)NC4=C(C5=C(S4)CCC5)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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